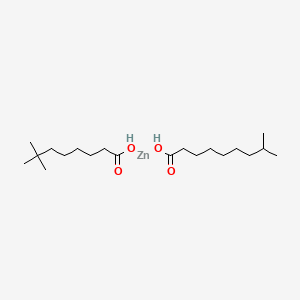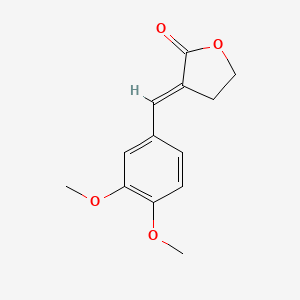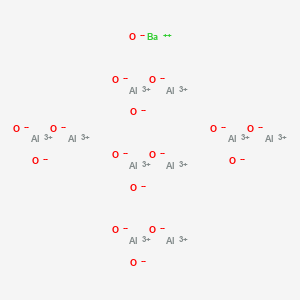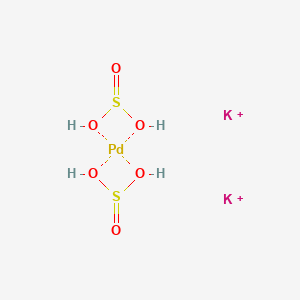
Ethyl 2-hydroxy-3-(2-methoxyphenoxy)propyl carbonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 2-hydroxy-3-(2-methoxyphenoxy)propyl carbonate is an organic compound with the molecular formula C13H18O6 It is known for its unique chemical structure, which includes both hydroxy and methoxy functional groups attached to a phenoxypropyl carbonate backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-hydroxy-3-(2-methoxyphenoxy)propyl carbonate typically involves the reaction of ethyl chloroformate with 2-hydroxy-3-(2-methoxyphenoxy)propanol. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include a solvent like dichloromethane and a temperature range of 0-5°C to control the reaction rate and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations. This method enhances the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
Ethyl 2-hydroxy-3-(2-methoxyphenoxy)propyl carbonate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The methoxy group can be reduced to a hydroxyl group under specific conditions.
Substitution: The carbonate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a catalyst.
Major Products
Oxidation: Formation of ethyl 2-oxo-3-(2-methoxyphenoxy)propyl carbonate.
Reduction: Formation of ethyl 2-hydroxy-3-(2-hydroxyphenoxy)propyl carbonate.
Substitution: Formation of various substituted carbonates depending on the nucleophile used.
科学的研究の応用
Ethyl 2-hydroxy-3-(2-methoxyphenoxy)propyl carbonate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.
Medicine: Explored for its potential use in drug delivery systems, particularly in the formation of prodrugs.
Industry: Utilized in the production of specialty polymers and coatings due to its unique chemical properties.
作用機序
The mechanism by which ethyl 2-hydroxy-3-(2-methoxyphenoxy)propyl carbonate exerts its effects involves the interaction of its functional groups with various molecular targets. The hydroxy and methoxy groups can form hydrogen bonds with biological molecules, influencing their activity. The carbonate group can undergo hydrolysis, releasing active intermediates that interact with cellular pathways.
類似化合物との比較
Ethyl 2-hydroxy-3-(2-methoxyphenoxy)propyl carbonate can be compared with similar compounds such as:
Ranolazine: A compound with a similar phenoxypropyl structure but with additional functional groups that make it a potent anti-anginal agent.
2-hydroxy-3-(2-methoxyphenoxy)propyl carbamate: Shares a similar backbone but differs in the presence of a carbamate group instead of a carbonate group.
特性
CAS番号 |
85536-84-1 |
|---|---|
分子式 |
C13H18O6 |
分子量 |
270.28 g/mol |
IUPAC名 |
ethyl [2-hydroxy-3-(2-methoxyphenoxy)propyl] carbonate |
InChI |
InChI=1S/C13H18O6/c1-3-17-13(15)19-9-10(14)8-18-12-7-5-4-6-11(12)16-2/h4-7,10,14H,3,8-9H2,1-2H3 |
InChIキー |
ZKZSUGZIEYWXQP-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)OCC(COC1=CC=CC=C1OC)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













![hexahydro-6a-pentyl-2H-cyclopenta[b]furan](/img/structure/B12662096.png)


